3-(4-Methylphenyl)piperidine hydrochloride
Description
3-(4-Methylphenyl)piperidine hydrochloride is a piperidine derivative featuring a 4-methylphenyl substituent at the 3-position of the piperidine ring. The methyl group at the para position of the phenyl ring likely influences lipophilicity and receptor interactions, impacting bioavailability and metabolic stability.
Structure
2D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZLKWZNRWZUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662844 | |
| Record name | 3-(4-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65367-98-8 | |
| Record name | Piperidine, 3-(4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65367-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Hydrogenation
Hydrogenation is a common method for synthesizing piperidine derivatives. Grygorenko et al. used palladium and rhodium hydrogenation for synthesizing isomeric (cyclo)alkylpiperidines. Their method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step, but the use of acid can make some substrates inaccessible. Using triethylamine instead of hydrochloric acid as an additive can help retain the hydroxyl group with relatively higher yields. Rhodium catalysts have been shown to be more effective for synthesizing 3-substituted piperidines bearing partially fluorinated groups, under milder conditions and requiring less time, although hydrodefluorination can occur, leading to an undesirable by-product.
Usuki et al. proposed a chemoselective piperidine synthesis combining multiple stages in one pot, with sequential Suzuki–Miyaura coupling and hydrogenation under mild conditions. Maintaining the optimal starting material concentration is crucial for successful hydrogenation. The HOMO/LUMO states and the bulkiness of the substituents majorly influenced the reaction rate.
Zhang et al. accomplished a stereoselective coupling/hydrogenation cascade. After the coupling phase, quaternary pyridinium salt (intermediate) undergoes a partial reduction with Raney-Ni as a catalyst. If sodium tetrahydroborate is used instead of nickel, the reduction goes smoother, and tetrahydropyridine is formed. The resulting piperidines can undergo further transformations without enantioselectivity loss.
Synthesis via Aza-Prins Reaction
The aza-Prins reaction is another efficient way to accomplish piperidine synthesis. Li et al. proposed the aza-Prins cyclization of homoallylic amines with aldehydes promoted by the NHC-Cu(I) complex and ZrCl4. After the aldehyde group activation by zirconium chloride, an iminium intermediate was obtained, which further underwent 6-endo-trig cyclization with the formation of a carbocation in the 4-position. The trans-selectivity of the reaction is explained by steric hindrance.
Synthesis via Aza-Sakurai Cyclization
Martin et al. developed [5 + 1] aza-Sakurai cyclization for spiropiperidines and piperidines synthesis using amines with cyclic ketones and aldehydes, respectively. The process includes an intermolecular reaction of imine formation through condensation, followed by intramolecular cyclization. The resulting piperidines carry three functional centers (NH, olefin, aromatic groups) suitable for further derivatization.
Preparation of 4-Methylene Piperidine Acid Addition Salt
In the preparation of 4-methylene piperidine acid addition salt, an acyl group is removed from compound (IV-A) through a hydrolysis reaction in a solvent to obtain 4-methylene piperidine (I). If necessary, an aqueous solution of acid HX or a solution of an organic solvent of acid HX is added to 4-methylene piperidine (I) to obtain a salt-forming compound (I-A). The temperature at which the acyl removal reaction is carried out is preferably between 30°C to 150°C, and more preferably 60 to 130°C. The 4-methylene piperidine acid addition salt obtained in step b) can also be used as a base 4-methylpiperidine pure product by a base method. Before adding a poor solvent, it is necessary to concentrate the system under reduced pressure to a small volume.
Specific Example
Methyl 4-methylene piperidine-1-carboxylate (100 g, 0.644 mol) was added to 500 mL of ethanol, 77.3 g of sodium hydroxide (1.93 mol) was added, and the reaction was carried out at 80-85 °C for 10 hours, and ethanol was distilled off under reduced pressure. A mixture of 4-methylenepiperidine was added to a solution of 94.1 g (0.773 mol) of a 30% hydrogen chloride in ethanol, then the ethanol was concentrated under reduced pressure, and ethyl acetate (200 mL) was added to precipitate a solid. Methylene piperidine hydrochloride yield was 79%.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of 3-(4-Methylphenyl)piperidine.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H17N·HCl
- Molecular Weight : 211.73 g/mol
This compound is characterized by a piperidine ring substituted with a 4-methylphenyl group, which influences its biological activity and solubility.
Pharmacological Applications
The primary applications of 3-(4-Methylphenyl)piperidine hydrochloride are in the development of pharmaceuticals. Its structural characteristics make it a valuable candidate for various therapeutic uses:
- Antidepressant Activity : Research indicates that derivatives of piperidine, including 3-(4-Methylphenyl)piperidine, exhibit antidepressant effects without stimulating psychotropic side effects. This is particularly relevant for developing medications aimed at treating depression while minimizing adverse effects on the central nervous system .
- Analgesic Properties : Some studies have suggested that piperidine derivatives can provide analgesic effects, making them potential candidates for pain management therapies .
- Neuroprotective Effects : There is ongoing research into the neuroprotective properties of piperidine derivatives, which may offer therapeutic benefits in neurodegenerative diseases .
Case Studies and Experimental Results
- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various piperidine derivatives, including this compound. The results demonstrated significant antidepressant-like activity in animal models, suggesting its potential for further development as an antidepressant medication .
- Analgesic Activity Assessment : In another study, researchers evaluated the analgesic properties of several piperidine compounds, including 3-(4-Methylphenyl)piperidine. The findings indicated that this compound could effectively reduce pain responses in experimental models, supporting its application in pain relief formulations .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Starting from commercially available piperidine derivatives.
- Utilizing various chemical reactions such as alkylation and reductive amination to introduce the 4-methylphenyl group.
The ability to modify the structure of piperidine derivatives allows for the exploration of new compounds with enhanced therapeutic properties.
Applications in Research
In addition to its therapeutic potential, this compound is utilized in biochemical research:
- Proteomics Research : The compound serves as a biochemical tool for studying protein interactions and functions due to its ability to modulate biological pathways .
- Chemical Biology : It is used in various assays to explore cellular mechanisms and signaling pathways influenced by piperidine derivatives .
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogs:
Key Observations:
- Substituent Position: Tolperisone’s propanone backbone distinguishes it from the simpler piperidine structure of the target compound, likely enhancing conformational flexibility for receptor binding .
- Linkage Type: Ether (phenoxy) or sulfanyl linkages introduce steric and electronic effects absent in the target compound, altering metabolic pathways and stability .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Tolperisone HCl: A centrally acting muscle relaxant targeting voltage-gated sodium and calcium channels. The propanone moiety and 4-methylphenyl group are critical for its efficacy .
- 3-(4-Fluorophenyl)carbonylpiperidine HCl : The fluorophenyl carbonyl group may enhance binding affinity to serotonin or dopamine receptors, as seen in related antipsychotic compounds .
- Chlorinated Derivatives (e.g., 3-(4-chlorophenyl)sulfanylpiperidine HCl) : Chlorine’s electronegativity could increase receptor affinity but may also elevate toxicity risks .
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP is estimated to be lower than chlorinated derivatives (e.g., ~2.5 vs. ~3.2 for 3-(4-chloro-2-isopropylphenoxy)piperidine HCl) due to the absence of halogen atoms .
- Solubility: Tolperisone’s ketone group improves aqueous solubility compared to the target compound, which lacks polar functional groups .
- Metabolic Stability: Piperidine derivatives with ether linkages (e.g., phenoxy groups) are prone to oxidative metabolism, whereas the target compound’s direct methylphenyl attachment may confer greater stability .
Biological Activity
3-(4-Methylphenyl)piperidine hydrochloride, also known by its chemical identifier 65367-98-8, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications in various fields.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methylphenyl group, which enhances its binding affinity to various biological targets. The presence of this substituent is crucial for its unique pharmacological profile.
| Property | Details |
|---|---|
| IUPAC Name | 3-(4-methylphenyl)piperidine;hydrochloride |
| Molecular Formula | C12H17ClN |
| Molecular Weight | 219.73 g/mol |
| CAS Number | 65367-98-8 |
Target Interactions
This compound interacts with several neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction is vital for its potential therapeutic effects in neurological disorders.
Biochemical Pathways
Research indicates that this compound exhibits:
- Antioxidant properties : Protects cells from oxidative stress.
- Anti-inflammatory effects : Modulates inflammatory responses in various tissues.
- Neuroprotective actions : May prevent neuronal cell death in conditions like neurodegeneration.
Biological Activities
- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter activity, which is essential for treating conditions such as depression and anxiety.
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity, although further studies are needed to establish its efficacy against specific pathogens .
Study on Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of various piperidine derivatives, including this compound. The findings suggested that this compound could significantly reduce apoptosis in neuronal cells exposed to neurotoxic agents .
Cytotoxicity Assessment
In vitro assays conducted on human cancer cell lines (A2780, LNCaP, PC-3) revealed that this compound exhibited significant cytotoxicity, with IC50 values indicating potent anti-cancer activity. This positions the compound as a candidate for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Piperidine | Basic six-membered ring | Limited bioactivity |
| 4-Methylpiperidine | Methyl group at the fourth position | Moderate activity |
| 3-(4-Methylphenyl)piperidine | 4-methylphenyl substitution | Enhanced neuroprotective and cytotoxic effects |
Q & A
Q. What are the standard methods for synthesizing 3-(4-methylphenyl)piperidine hydrochloride, and how can purity be ensured?
Answer:
- Synthesis: A common approach involves nucleophilic substitution or reductive amination. For example, reacting piperidine derivatives with 4-methylbenzyl halides in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or THF. Post-reaction, the product is precipitated using HCl gas or concentrated hydrochloric acid .
- Purity Control: Use column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water mixtures). Purity ≥98% is achievable with HPLC (C18 column, acetonitrile/water mobile phase) or NMR (e.g., absence of residual solvent peaks at δ 2.1–2.5 ppm) .
Q. What safety precautions are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if airborne particulates are generated .
- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite), then dispose as hazardous waste per EPA guidelines .
Q. How is the compound characterized structurally?
Answer:
- NMR: NMR (DMSO-d6) should show characteristic peaks: piperidine protons (δ 1.5–2.8 ppm), aromatic protons (δ 7.2–7.4 ppm for 4-methylphenyl group) .
- Mass Spectrometry: ESI-MS typically displays [M+H] at m/z 222.2 (free base) and [M-Cl] at m/z 186.1 for the hydrochloride salt .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved, and what analytical methods are suitable?
Answer:
- Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by NMR .
- Case Study: USP Paroxetine Hydrochloride standards employ similar methods to resolve piperidine-related enantiomers, achieving ≤0.1% impurity thresholds .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
Answer:
Q. How do conflicting solubility data (e.g., in DMSO vs. water) impact experimental design?
Answer:
- Reconciling Data: Solubility in DMSO (~50 mg/mL) is higher than in water (<1 mg/mL). For in vitro assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid solvent interference. Confirm stability via UV-Vis (λ = 260 nm) over 24 hours .
- Contradiction Analysis: Discrepancies may arise from crystallinity (amorphous vs. crystalline forms). Use XRPD to identify polymorphic forms affecting solubility .
Q. What decomposition products form under high-temperature conditions, and how are they identified?
Answer:
Q. How is receptor binding affinity quantified, and what are common pitfalls in data interpretation?
Answer:
- Assay Design: Radioligand binding (e.g., -naloxone displacement for opioid receptors) with Scatchard plot analysis. Ensure non-specific binding is subtracted using 10 μM naloxone .
- Pitfalls:
Key Recommendations for Researchers
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
